molecular formula C4H3N3S B13101719 2H-Pyrrolo[3,2-D][1,2,3]thiadiazole CAS No. 500722-42-9

2H-Pyrrolo[3,2-D][1,2,3]thiadiazole

Cat. No.: B13101719
CAS No.: 500722-42-9
M. Wt: 125.15 g/mol
InChI Key: XLSDJYATOLFKQT-UHFFFAOYSA-N
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Description

2H-Pyrrolo[3,2-D][1,2,3]thiadiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure. This compound is part of a broader class of thiadiazoles, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2H-Pyrrolo[3,2-D][1,2,3]thiadiazole involves the Hurd-Mori reaction. This reaction utilizes thionyl chloride as a key reagent to facilitate the cyclization of the thiadiazole ring system. The success of this reaction is highly dependent on the nature of the N-protecting group of the pyrrolidine precursor. Electron-withdrawing substituents, such as methyl carbamate, have been shown to give superior yields compared to electron-donating groups .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrolo[3,2-D][1,2,3]thiadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine, while nucleophilic substitutions may use reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2H-Pyrrolo[3,2-D][1,2,3]thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2H-Pyrrolo[3,2-D][1,2,3]thiadiazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, in plant protection, it acts as a plant activator by inducing systemic acquired resistance (SAR), which enhances the plant’s own defense mechanisms against pathogens .

Comparison with Similar Compounds

2H-Pyrrolo[3,2-D][1,2,3]thiadiazole can be compared with other similar compounds, such as:

    1,2,3-Benzothiadiazole: Known for its use in plant protection and as a building block in organic synthesis.

    Thiazole: Widely used in medicinal chemistry for its antimicrobial and anticancer properties.

    Pyrazolo[3,4-D]thiazole: Investigated for its potential antitumor activities.

These compounds share structural similarities but differ in their specific applications and chemical properties, highlighting the unique versatility of this compound.

Biological Activity

2H-Pyrrolo[3,2-D][1,2,3]thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its potential as a therapeutic agent.

Synthesis

The synthesis of this compound typically involves cyclization reactions that yield various derivatives with distinct biological properties. One notable method is the Hurd-Mori reaction, which utilizes thionyl chloride for the formation of the thiadiazole ring. The choice of protecting groups on the nitrogen atom significantly affects the yield and efficacy of the synthesis process .

Biological Activities

The biological activities of this compound derivatives include:

  • Antimicrobial Activity : Several studies have indicated that thiadiazole derivatives exhibit moderate to significant antibacterial and antifungal properties. For instance, compounds containing electron-withdrawing groups have shown enhanced activity against pathogenic strains .
  • Anti-inflammatory Effects : Thiadiazoles have been investigated for their anti-inflammatory properties. In vitro studies suggest that certain derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation .
  • Anticancer Potential : Research has highlighted the anticancer activity of pyrrolo-thiadiazole derivatives. For example, compounds have been shown to induce apoptosis in cancer cell lines through mechanisms such as caspase inhibition and modulation of apoptotic markers .
  • Plant Growth Regulation : Some derivatives act as plant activators and inducers of systemic acquired resistance (SAR), enhancing plant defense mechanisms against pathogens .

Case Study 1: Anticancer Activity

A study examined the effects of specific this compound derivatives on human cancer cell lines. The results demonstrated that certain compounds significantly inhibited cell proliferation and induced apoptosis in breast cancer cells through caspase-3 pathway modulation. Histopathological analysis revealed reduced tumor size and improved tissue architecture in treated groups compared to controls .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various thiadiazole derivatives. The study reported that compounds with halogen substituents exhibited superior antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that specific substitutions could enhance antimicrobial potency .

Data Table: Biological Activities of Selected Derivatives

Compound NameActivity TypeIC50/EffectivenessReference
Methyl pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylateAntimicrobialModerate activity against E. coli
Compound 2cAnticancerInduces apoptosis in MCF-7 cells
Compound 5gAnti-inflammatoryInhibits TNF-alpha production
Compound 8Plant growth regulatorInduces SAR in tomato plants

Properties

CAS No.

500722-42-9

Molecular Formula

C4H3N3S

Molecular Weight

125.15 g/mol

IUPAC Name

4H-pyrrolo[3,2-d]thiadiazole

InChI

InChI=1S/C4H3N3S/c1-2-5-4-3(1)6-7-8-4/h1-2,5H

InChI Key

XLSDJYATOLFKQT-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1N=NS2

Origin of Product

United States

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